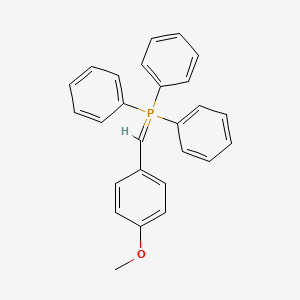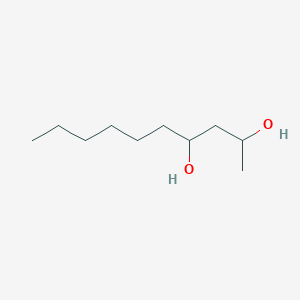
2,4-Decanediol
Descripción general
Descripción
2,4-Decanediol is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to a carbon chain. The molecular formula of this compound is C10H22O2. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes.
Mecanismo De Acción
Target of Action
It’s known that this compound interacts with myofibrillar proteins
Mode of Action
2,4-Decanediol appears to play a role in altering the conformation of myofibrillar proteins and inducing oxidative degradation . It’s suggested that hydrophobic interactions and hydrogen bonding are the primary driving forces behind the binding of this compound with myofibrillar proteins .
Biochemical Pathways
It’s suggested that the metabolism of arginine, proline, alanine, aspartate, glutamate, and beta-alanine may be involved . These key volatile compounds might arise from the metabolism of these amino acids, potentially being products of arginine biosynthesis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve alterations in protein conformation and induction of oxidative degradation . These changes can influence the overall aroma development, particularly in the context of food science .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s impact on protein conformation and aroma development is relevant in the context of food storage and refrigeration . .
Análisis Bioquímico
Biochemical Properties
2,4-Decanediol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including oxidoreductases and hydrolases, which facilitate its conversion into other metabolites. The hydroxyl groups in this compound allow it to form hydrogen bonds with amino acid residues in enzyme active sites, enhancing its binding affinity and catalytic efficiency. Additionally, this compound can act as a substrate for certain dehydrogenases, leading to its oxidation and subsequent involvement in metabolic pathways .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In human keratinocytes, for instance, this compound has been shown to modulate cell viability, metabolic activity, and inflammatory responses. It influences cell signaling pathways by affecting the release of growth factors such as insulin-like growth factor (IGF), epidermal growth factor (EGF), and vascular endothelial growth factor (VEGF). Moreover, this compound impacts gene expression by modulating the activity of transcription factors like FOXO-I, which plays a role in cellular stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, including proteins and enzymes, through hydrogen bonding and hydrophobic interactions. These interactions can lead to enzyme inhibition or activation, depending on the context. For example, this compound has been shown to inhibit certain oxidoreductases by occupying their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance metabolic activity and improve cellular function without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in experimental studies to achieve desired outcomes while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. This compound can be oxidized by dehydrogenases to form corresponding ketones or aldehydes, which can then enter further metabolic processes. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby affecting the levels of specific metabolites .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-Decanediol can be synthesized through several methods. One common approach involves the reduction of ethyl decanoate using a suitable catalyst such as copper-chromium oxide or nickel catalyst. The reaction typically proceeds under controlled temperature and pressure conditions to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrogenation of decanoic acid or its esters. This process requires the use of high-pressure hydrogen gas and a metal catalyst, such as palladium or platinum, to facilitate the reduction reaction. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Decanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When subjected to oxidizing agents such as potassium permanganate or chromium trioxide, this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst to yield alkanes.
Substitution: In the presence of strong acids or bases, this compound can undergo substitution reactions to form ethers or esters.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
2,4-Decanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug formulations and as a preservative in pharmaceutical products.
Industry: this compound is utilized in the production of polymers, lubricants, and as a solvent in various industrial processes
Comparación Con Compuestos Similares
- 1,10-Decanediol
- 1,8-Octanediol
- 1,6-Hexanediol
Comparison: 2,4-Decanediol is unique due to the position of its hydroxyl groups on the carbon chain, which influences its chemical reactivity and physical properties. For instance, 1,10-Decanediol has hydroxyl groups at the terminal positions, making it more linear and less reactive compared to this compound. Similarly, 1,8-Octanediol and 1,6-Hexanediol have different chain lengths and hydroxyl group positions, affecting their solubility and boiling points .
Propiedades
IUPAC Name |
decane-2,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-3-4-5-6-7-10(12)8-9(2)11/h9-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJXRWSHIASCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290870 | |
| Record name | 2,4-Decanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24892-56-6 | |
| Record name | 2,4-Decanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71570 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Decanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


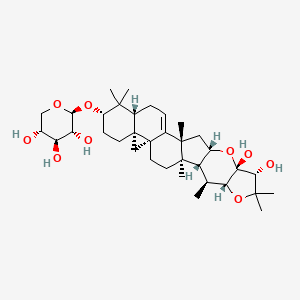

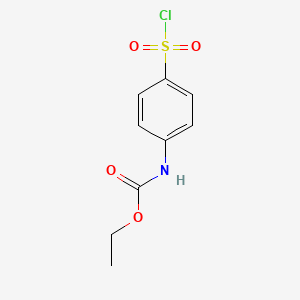


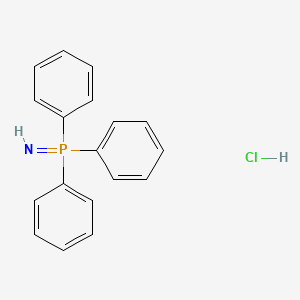



![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B3031263.png)
